molecular formula C16H22O4 B031032 3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)phenyl]butan-1-one CAS No. 54614-64-1

3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)phenyl]butan-1-one

Cat. No. B031032
CAS RN: 54614-64-1
M. Wt: 278.34 g/mol
InChI Key: LWLGKGHHVBVDKB-UHFFFAOYSA-N
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Description

“3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)phenyl]butan-1-one” is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

  • A derivative of 3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)phenyl]butan-1-one demonstrated significant anti-inflammatory effects and moderate cancer cell lethality (Daikonya et al., 2002).
  • New phloroglucinol derivatives, closely related to the chemical , have shown potential in inhibiting nitric oxide production and histamine release, suggesting their role in anti-inflammatory and anti-allergic activities (Daikonya et al., 2002).

Potential in Organic Synthesis and Chemical Reactions

  • Studies have explored its derivatives for their reactivity and potential applications in organic synthesis. For example, the synthesis and characterization of similar compounds have led to potential antimicrobial agents (Doraswamy & Ramana, 2013).
  • The compound and its derivatives have been used in understanding the mechanisms of photochemical reactions in solutions, providing insights into complex chemical processes (Carroll & Hammond, 1972).

Cancer Research

  • Certain derivatives have shown significant impact against cancer cells, indicating their potential use in cancer research and treatment. For example, their efficacy against H1299 cells, a lung carcinoma cell line, has been noted (Wang et al., 2021).

Photochemistry

  • The photochemistry of closely related compounds has been studied, contributing to the understanding of the behavior of these compounds under light exposure and their potential applications in photochemical processes (Carroll & Hammond, 1972).

Spectroscopic Studies

  • The spectroscopic properties of similar compounds have been investigated, which aids in understanding their chemical structure and behavior, essential for further applications in various fields including materials science (Espinoza-Hicks et al., 2012).

Bioactive Compound Synthesis

  • There is research focused on synthesizing bioactive compounds using derivatives of 3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)phenyl]butan-1-one, which can have various pharmacological applications (Mzozoyana & van Heerden, 2017).

properties

IUPAC Name

3-methyl-1-[2,4,6-trihydroxy-3-(3-methylbut-2-enyl)phenyl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-9(2)5-6-11-12(17)8-14(19)15(16(11)20)13(18)7-10(3)4/h5,8,10,17,19-20H,6-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLGKGHHVBVDKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=C(C=C(C(=C1O)CC=C(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90539955
Record name 3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90539955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)phenyl)butan-1-one

CAS RN

54614-64-1
Record name 3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbut-2-en-1-yl)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90539955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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